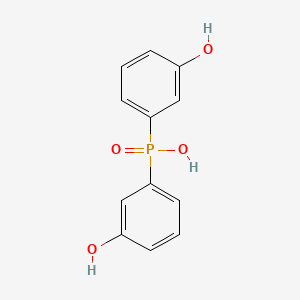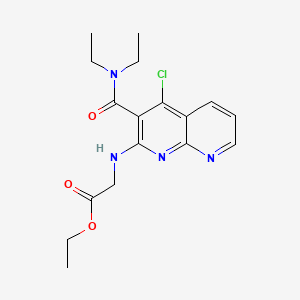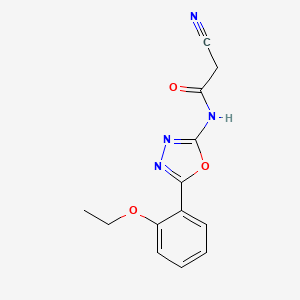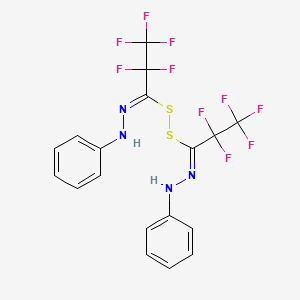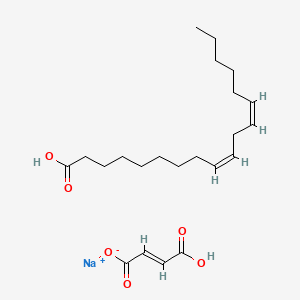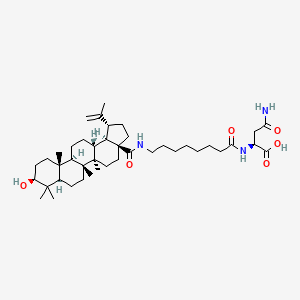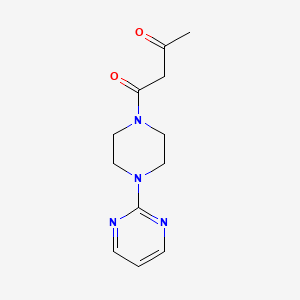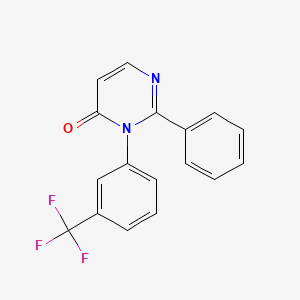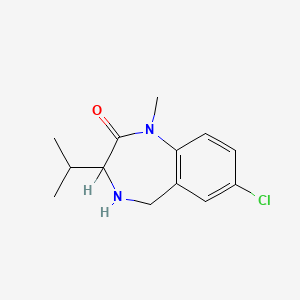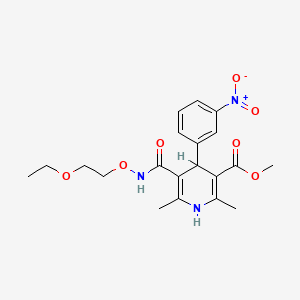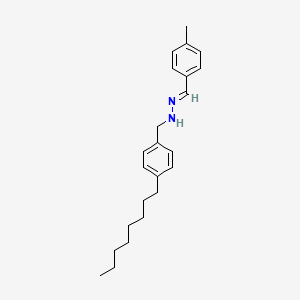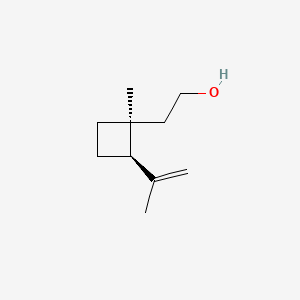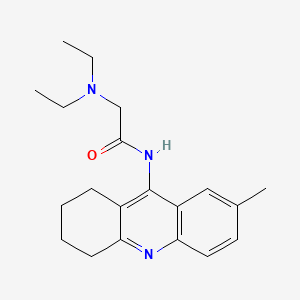
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” typically involves multi-step organic reactions. The starting materials often include acridine derivatives and diethylamine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with known antibacterial and antimalarial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Acriflavine: Another acridine derivative with antiseptic properties.
Uniqueness
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is unique due to its specific structural features, which may confer distinct biological activities and pharmacological properties compared to other acridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
126740-42-9 |
|---|---|
Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C20H27N3O/c1-4-23(5-2)13-19(24)22-20-15-8-6-7-9-17(15)21-18-11-10-14(3)12-16(18)20/h10-12H,4-9,13H2,1-3H3,(H,21,22,24) |
InChI Key |
MPIHDSRYMPLVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C2CCCCC2=NC3=C1C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


